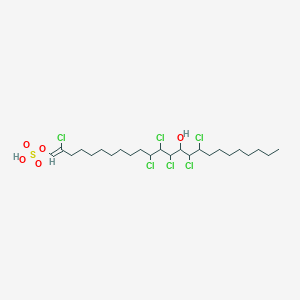![molecular formula C21H19Cl2N3O2S B235627 N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B235627.png)
N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-chloro-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-chloro-1-benzothiophene-2-carboxamide, commonly known as ACBC, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of benzothiophene derivatives and has been studied for its potential therapeutic applications in various diseases.
Scientific Research Applications
ACBC has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and inflammatory disorders. In cancer research, ACBC has shown promising results as an anticancer agent by inhibiting the growth of cancer cells. It has also been studied for its potential use as a chemosensitizer, which can enhance the efficacy of chemotherapy drugs. In Alzheimer's disease research, ACBC has been shown to inhibit the formation of amyloid beta peptides, which are responsible for the neurodegenerative effects of the disease. Inflammatory disorders such as rheumatoid arthritis and multiple sclerosis have also been studied using ACBC due to its anti-inflammatory properties.
Mechanism of Action
The exact mechanism of action of ACBC is not fully understood. However, it is believed to exert its therapeutic effects through the inhibition of various enzymes and signaling pathways. ACBC has been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of protein kinase C, which is involved in various signaling pathways. Additionally, ACBC has been shown to modulate the activity of various receptors such as serotonin and dopamine receptors.
Biochemical and Physiological Effects:
ACBC has been shown to have various biochemical and physiological effects. In cancer research, ACBC has been shown to induce apoptosis, which is a programmed cell death mechanism. It has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels that supply tumors with nutrients. In Alzheimer's disease research, ACBC has been shown to reduce the levels of amyloid beta peptides and inhibit the formation of neurofibrillary tangles. In inflammatory disorders, ACBC has been shown to reduce the levels of pro-inflammatory cytokines and inhibit the activation of immune cells.
Advantages and Limitations for Lab Experiments
ACBC has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been shown to have low toxicity, which makes it suitable for in vitro and in vivo studies. However, ACBC has some limitations as well. It has poor solubility in water, which can limit its bioavailability. Additionally, the exact mechanism of action of ACBC is not fully understood, which can make it challenging to design experiments that target specific pathways.
Future Directions
There are several future directions for the study of ACBC. One potential direction is to further investigate its potential as an anticancer agent and chemosensitizer. Another direction is to study its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, the anti-inflammatory properties of ACBC can be further explored for the treatment of inflammatory disorders. Further studies can also be conducted to understand the exact mechanism of action of ACBC and to design experiments that target specific pathways. Overall, the study of ACBC has significant potential for the development of new therapeutics for various diseases.
Synthesis Methods
ACBC can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 3-chloro-1-benzothiophene-2-carboxylic acid with 4-acetylpiperazine in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then chlorinated using thionyl chloride to obtain the final product, ACBC.
properties
Product Name |
N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-chloro-1-benzothiophene-2-carboxamide |
|---|---|
Molecular Formula |
C21H19Cl2N3O2S |
Molecular Weight |
448.4 g/mol |
IUPAC Name |
N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-chloro-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C21H19Cl2N3O2S/c1-13(27)25-9-11-26(12-10-25)19-15(22)6-4-7-16(19)24-21(28)20-18(23)14-5-2-3-8-17(14)29-20/h2-8H,9-12H2,1H3,(H,24,28) |
InChI Key |
XSXWAHLJSNSJMN-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2,2-dimethylpropanamide](/img/structure/B235544.png)
![3-[(2E,5Z)-2-[[4-(2-carboxyethyl)-5-[(Z)-[(3Z,4R)-3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene]methyl]-3-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B235548.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B235550.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-phenoxyacetamide](/img/structure/B235557.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-methylbenzenesulfonamide](/img/structure/B235566.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,5-dimethoxybenzamide](/img/structure/B235573.png)

![5-Acetamido-2-[[6-[5-acetamido-6-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B235582.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-methylbenzamide](/img/structure/B235588.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B235589.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-methoxybenzamide](/img/structure/B235591.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-methylbenzamide](/img/structure/B235599.png)